molecular formula C15H25N5O2S B4506936 N~4~-(5-isobutyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide

N~4~-(5-isobutyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide

Cat. No.: B4506936
M. Wt: 339.5 g/mol
InChI Key: JTGGAMMQSIZSKG-UHFFFAOYSA-N
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Description

N~4~-(5-isobutyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide is a useful research compound. Its molecular formula is C15H25N5O2S and its molecular weight is 339.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.17289623 g/mol and the complexity rating of the compound is 424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Virtual Screening and Biochemical Studies

Research has applied virtual screening techniques targeting specific receptors, leading to the synthesis of compounds related to N4-(5-isobutyl-1,3,4-thiadiazol-2-yl)-N1,N1-dimethyl-1,4-piperidinedicarboxamide. These compounds have been evaluated for their effects on tumor metastasis, indicating potential applications in cancer research. For example, compounds have been synthesized and tested for their ability to inhibit breast MDA-MB-231 cell invasion, migration, and adhesion, as well as their effects on angiogenesis and apoptosis (Wang et al., 2011).

Pharmacokinetic Characterization

Studies have focused on the pharmacokinetic properties of compounds related to N4-(5-isobutyl-1,3,4-thiadiazol-2-yl)-N1,N1-dimethyl-1,4-piperidinedicarboxamide, investigating their absorption, distribution, metabolism, and excretion (ADME) profiles. This research is crucial for understanding the potential therapeutic applications and safety profiles of these compounds (Renzulli et al., 2011).

Synthesis and Evaluation of Anti-Microbial Activity

The synthesis and antimicrobial evaluation of new heterocycles containing the 1,3,4-thiadiazole moiety, closely related to the chemical structure of interest, have shown promising activities against various microorganisms. This line of research has implications for developing new antimicrobial agents to address resistance issues (Farghaly et al., 2011).

Anticancer and DNA Binding Studies

Research has synthesized and characterized 1,3,4-thiadiazole derivatives for in vitro DNA binding investigations and anticancer activities. These studies provide insights into the potential mechanisms through which these compounds interact with DNA and exert anticancer effects, offering a foundation for developing novel anticancer therapies (Farooqi et al., 2018).

Properties

IUPAC Name

1-N,1-N-dimethyl-4-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O2S/c1-10(2)9-12-17-18-14(23-12)16-13(21)11-5-7-20(8-6-11)15(22)19(3)4/h10-11H,5-9H2,1-4H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGGAMMQSIZSKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-(5-isobutyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide
Reactant of Route 2
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N~4~-(5-isobutyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide
Reactant of Route 3
Reactant of Route 3
N~4~-(5-isobutyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide
Reactant of Route 4
Reactant of Route 4
N~4~-(5-isobutyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide
Reactant of Route 5
Reactant of Route 5
N~4~-(5-isobutyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide
Reactant of Route 6
N~4~-(5-isobutyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide

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